3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrrole and pyrimidine rings. It has garnered significant interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis, can yield pyrrolopyrimidine derivatives . Another method involves the cyclization of intermediates such as 1,3-dialkyl-5-formyluracil with acetoacetamide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as oxone in DMF.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Various nucleophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise as an antiviral agent due to its ability to activate TLR7.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. For instance, as a TLR7 agonist, it binds to the TLR7 receptor, leading to the activation of downstream signaling pathways that result in an antiviral immune response . Molecular docking studies have shown that this compound can successfully position itself in the pocket of the TLR7 guanosine loading site .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another member of the pyrrolopyrimidine family, known for its anticancer activity.
Pyrazolo[3,4-d]pyrimidine: A related compound with potential as a CDK2 inhibitor.
Quinazoline derivatives: These compounds also target TLR7 and have shown antiviral activity.
Uniqueness
3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific structural features and its ability to act as a TLR7 agonist. This sets it apart from other pyrrolopyrimidine derivatives that may have different biological targets and activities.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
3,7-dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N3O2/c1-4-3-9-6-5(4)10-8(13)11(2)7(6)12/h3,9H,1-2H3,(H,10,13) |
InChI Key |
SSDFHMJWRWYCCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1NC(=O)N(C2=O)C |
Origin of Product |
United States |
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